molecular formula C39H77NO5 B15280585 tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate

Cat. No.: B15280585
M. Wt: 640.0 g/mol
InChI Key: IEFIHJPKKUMELA-UHFFFAOYSA-N
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Description

tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chain and functional groups that make it suitable for use in lipid nanoparticles and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes esterification, amidation, and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate is used as a building block for synthesizing more complex molecules and materials. Its functional groups allow for versatile chemical modifications.

Biology: In biological research, this compound is utilized in the formulation of lipid nanoparticles for drug delivery systems. Its amphiphilic nature makes it suitable for encapsulating hydrophobic drugs and enhancing their bioavailability.

Medicine: In medicine, the compound is explored for its potential in targeted drug delivery, particularly in cancer therapy. Lipid nanoparticles containing this compound can deliver therapeutic agents directly to tumor cells, minimizing side effects.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

  • Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate
  • Undecyl 8-((7-(heptadecan-9-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)octanoate

Comparison: Compared to similar compounds, tert-Butyl 8-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)octanoate offers unique advantages in terms of stability and functionality. Its tert-butyl group provides steric hindrance, enhancing the compound’s resistance to hydrolysis and oxidation. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, making it a versatile tool in various applications.

Properties

Molecular Formula

C39H77NO5

Molecular Weight

640.0 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-[8-[(2-methylpropan-2-yl)oxy]-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C39H77NO5/c1-6-8-10-12-16-22-28-36(29-23-17-13-11-9-7-2)44-37(42)30-24-18-14-20-26-32-40(34-35-41)33-27-21-15-19-25-31-38(43)45-39(3,4)5/h36,41H,6-35H2,1-5H3

InChI Key

IEFIHJPKKUMELA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(C)(C)C)CCO

Origin of Product

United States

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